molecular formula C10H18N4 B13066556 5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-amine

5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-amine

Cat. No.: B13066556
M. Wt: 194.28 g/mol
InChI Key: OFQYLOVXDPGOIZ-UHFFFAOYSA-N
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Description

5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-amine is a triazole derivative with a molecular formula of C10H18N4 and a molecular weight of 194.28 g/mol . This compound is known for its unique chemical structure, which includes a cyclopentyl ring and a triazole moiety. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

The synthesis of 5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-amine typically involves the following steps:

    Propan-2-ylation: The addition of a propan-2-yl group to the nitrogen atom of the triazole ring.

    Amine Formation: The final step involves the formation of the amine group at the 4th position of the triazole ring.

The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as copper(I) iodide. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-amine is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The cyclopentyl and propan-2-yl groups contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-amine can be compared with other triazole derivatives such as:

    1H-1,2,3-Triazole: A simpler triazole compound without the cyclopentyl and propan-2-yl groups.

    5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-amine: Similar structure but with a methyl group instead of a cyclopentyl group.

    5-Cyclopentyl-1-(methyl)-1H-1,2,3-triazol-4-amine: Similar structure but with a methyl group instead of a propan-2-yl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

5-cyclopentyl-1-propan-2-yltriazol-4-amine

InChI

InChI=1S/C10H18N4/c1-7(2)14-9(10(11)12-13-14)8-5-3-4-6-8/h7-8H,3-6,11H2,1-2H3

InChI Key

OFQYLOVXDPGOIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(N=N1)N)C2CCCC2

Origin of Product

United States

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